molecular formula C17H16N4O5S B2942784 5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1351657-89-0

5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2942784
CAS No.: 1351657-89-0
M. Wt: 388.4
InChI Key: UUKMQMBIAHQGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a chemical research compound featuring a 1,2,4-oxadiazole heterocycle core. This scaffold is of significant interest in medicinal chemistry due to its known role as a bioisostere for ester and amide functional groups, which can enhance metabolic stability in lead molecules . The molecular structure integrates three distinct pharmacophoric elements: a 1,2,4-oxadiazole ring, an azetidine moiety, and aromatic thiophene and pyridine systems. Compounds containing the 1,2,4-oxadiazole nucleus have been investigated for a wide spectrum of biological activities, including potential as antimicrobial, anticancer, and anti-inflammatory agents, as well as agonists for neurological targets like the GPR88 receptor . The presence of the azetidine ring, a saturated four-membered nitrogen heterocycle, and the thiophene group further contributes to the three-dimensional diversity and potential for target interaction, making this compound a valuable scaffold for library synthesis and structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. This product is provided for non-human research applications and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

oxalic acid;5-[1-(pyridin-2-ylmethyl)azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4OS.C2H2O4/c1-2-6-16-12(4-1)10-19-8-11(9-19)15-17-14(18-20-15)13-5-3-7-21-13;3-1(4)2(5)6/h1-7,11H,8-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUKMQMBIAHQGJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=CC=N2)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate represents a class of heterocyclic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The molecular structure of the compound features a 1,2,4-oxadiazole ring fused with an azetidine and thiophene moiety. The presence of these heterocycles contributes to its biological activity through various mechanisms.

Pharmacological Activities

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant pharmacological effects, including:

  • Antimicrobial Activity : Compounds with oxadiazole rings have shown effectiveness against various bacterial strains. For instance, studies have demonstrated that oxadiazole derivatives possess potent antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
  • Antitumor Activity : The compound has been investigated for its anticancer potential. Recent studies suggest that oxadiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation . For example, a derivative exhibited an IC50 value of 0.072 μM against specific cancer cell lines, indicating strong cytotoxic effects .
  • Anti-inflammatory Effects : The anti-inflammatory properties of oxadiazole compounds have been attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This makes them promising candidates for treating inflammatory diseases.

The biological activity of This compound is largely mediated through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways critical for microbial survival and tumor growth.
  • Induction of Apoptosis : By triggering apoptotic pathways in cancer cells, the compound demonstrates potential as an anticancer agent.
  • Modulation of Immune Response : Its anti-inflammatory effects suggest that it may modulate immune responses by affecting cytokine production.

Case Studies

Several case studies highlight the biological activity of similar compounds:

  • Antitubercular Activity : A study by Villemagne et al. (2020) synthesized new oxadiazole compounds that demonstrated significant inhibition against Mycobacterium tuberculosis with promising pharmacokinetic profiles .
  • Anticancer Research : Parikh et al. (2020) developed substituted 1,2,4-oxadiazoles that showed potent activity against various cancer cell lines, emphasizing the importance of structural modifications in enhancing efficacy .

Comparative Analysis

A comparison table summarizing the biological activities of related oxadiazole compounds is presented below:

Compound NameActivity TypeIC50 (μM)Reference
This compoundAnticancer0.072
Substituted 1,2,4-OxadiazolesAntitubercularVariesVillemagne et al.
N-Phenyl Substituted OxadiazolesAntimicrobialVaries

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous 1,2,4-oxadiazoles, focusing on substituent effects, physicochemical properties, and biological activities.

Structural and Substituent Comparisons

Compound Name Substituents (Position 3 and 5) Core Modifications Salt Form Key Features
Target Compound: 5-(1-(Pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate 3: Thiophen-2-yl; 5: Azetidin-3-yl (pyridin-2-ylmethyl) None Oxalate Rigid azetidine ring; pyridylmethyl enhances π-π interactions
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) 3: 4-Trifluoromethylphenyl; 5: 3-Chlorothiophen-2-yl Chlorine and CF3 groups None Anticancer activity (apoptosis inducer); thiophene critical for activity
5-(3-Methoxybenzyl)-3-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (14b) 3: Benzo[b]thiophen-2-yl (piperidin-4-yloxy); 5: 3-Methoxybenzyl Piperidine ring None Enhanced solubility via piperidine; benzothiophene improves lipophilicity
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 3: 2-Methoxyethyl; 5: Azetidin-3-yl None Hydrochloride Azetidine rigidity; methoxyethyl increases hydrophilicity
SEW2871 (S1PR1 agonist) 3: 3-(Trifluoromethyl)phenyl; 5: 4-Phenyl-5-(trifluoromethyl)thiophen-2-yl Trifluoromethyl groups None Receptor-targeted activity; electron-withdrawing CF3 enhances binding

Physicochemical Properties

  • Molecular Weight and Solubility: The target compound’s oxalate salt increases molecular weight (~350–400 g/mol estimated) compared to non-salt analogs (e.g., 1d: 333.7 g/mol ). This modification improves aqueous solubility, critical for bioavailability. 5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride has a molar mass of 219.67 g/mol , lower than the target compound due to simpler substituents.
  • Lipophilicity (LogP) :

    • The thiophen-2-yl and pyridylmethyl groups in the target compound contribute to moderate lipophilicity (estimated LogP ~2.5–3.5), facilitating membrane permeability.
    • Compound 1d, with a 3-chlorothiophene and CF3-phenyl group, has higher LogP (~4.0), favoring CNS penetration but limiting solubility .

Challenges and Opportunities

  • Target Compound Advantages :

    • Azetidine rigidity improves target binding.
    • Oxalate salt enhances formulation stability.
  • Limitations :

    • Synthetic complexity of the pyridin-2-ylmethyl-azetidine moiety may reduce yield.
    • Thiophene’s metabolic susceptibility could require prodrug strategies.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(1-(pyridin-2-ylmethyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via cyclocondensation of appropriate precursors (e.g., nitrile derivatives with hydroxylamine) under reflux in polar aprotic solvents like DMF. Post-synthesis, purification involves column chromatography (silica gel, ethyl acetate/hexane). Structural validation requires 1^1H/13^{13}C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis. Purity is confirmed via HPLC (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. How is the biological activity of this compound typically evaluated in preliminary studies?

  • Methodology : In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based assays or ELISA. Cytotoxicity is assessed via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC50_{50}) and selectivity indices are calculated, with positive controls (e.g., doxorubicin) to benchmark activity .

Q. What spectroscopic techniques are critical for confirming the oxadiazole and azetidine moieties?

  • Methodology : FT-IR identifies C=N stretching (~1600 cm1^{-1}) and C-O-C vibrations (~1250 cm1^{-1}) in the oxadiazole ring. 1^1H NMR confirms azetidine protons (δ 3.5–4.5 ppm) and pyridine/thiophene aromatic signals. X-ray crystallography (if crystals are obtainable) resolves stereochemistry and hydrogen-bonding patterns in the oxalate salt .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodology : Density functional theory (DFT) calculates reaction energetics for cyclization steps, identifying transition states and intermediates. Molecular docking (AutoDock Vina) predicts binding affinities to target proteins (e.g., EGFR kinase). Solvent effects are modeled using COSMO-RS to optimize reaction conditions .

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodology : Cross-validate results using orthogonal assays (e.g., ATP-based viability vs. apoptosis markers like caspase-3). Investigate off-target effects via kinome-wide profiling or transcriptomics. Adjust for cell-specific permeability using PAMPA assays or molecular dynamics simulations of membrane interactions .

Q. How does the oxalate counterion influence stability and solubility under physiological conditions?

  • Methodology : pH-dependent solubility studies (pH 1.2–7.4) simulate gastrointestinal and plasma environments. Stability is assessed via accelerated degradation studies (40°C/75% RH) monitored by HPLC. Compare with other salts (e.g., hydrochloride) to evaluate hygroscopicity and crystallinity via DSC/TGA .

Q. What are the key challenges in scaling up synthesis while minimizing byproducts?

  • Methodology : Use design of experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). Monitor intermediates via inline FT-IR or Raman spectroscopy. Green chemistry approaches (e.g., microwave-assisted synthesis) reduce reaction times and byproduct formation. Purification scalability is tested using simulated moving bed (SMB) chromatography .

Q. How do structural modifications (e.g., substituting thiophene with other heterocycles) affect bioactivity?

  • Methodology : Synthesize analogs (e.g., replacing thiophene with furan or pyrazole) via parallel synthesis. Compare SAR using molecular similarity indices (Tanimoto coefficients) and 3D-QSAR models. Assess metabolic stability in liver microsomes to guide further optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.